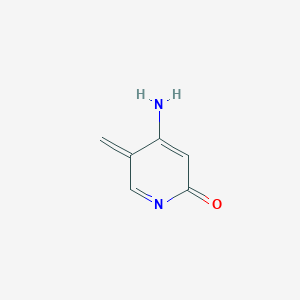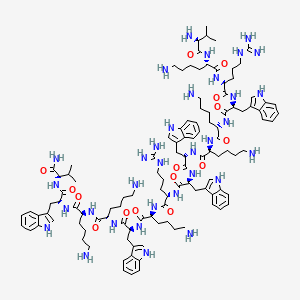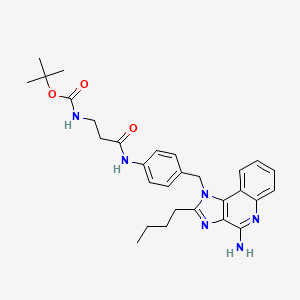
TLR7 agonist 14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TLR7 agonist 14: is a highly potent compound that activates toll-like receptor 7, a protein involved in the immune response. This compound has shown significant potential in immunotherapy, particularly in cancer treatment and vaccine adjuvant development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TLR7 agonist 14 involves the preparation of imidazoquinoline derivatives. One method includes the use of triazole tethered imidazoquinolines, where the imidazole moiety is substituted with an N-isobutyl group. The reaction involves the use of pentynoic acid, HBTU, trimethylamine, and a catalytic amount of DMAP in anhydrous DMF .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally involves large-scale organic synthesis techniques, including the use of automated reactors and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: TLR7 agonist 14 undergoes various chemical reactions, including substitution and addition reactions. For instance, the compound can react with 1-azido-4-chlorobenzene to form a triazole derivative .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include pentynoic acid, HBTU, trimethylamine, DMAP, and anhydrous DMF. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and other side reactions .
Major Products: The major products formed from these reactions are triazole tethered imidazoquinoline derivatives, which exhibit potent TLR7 agonistic activity .
Scientific Research Applications
Chemistry: In chemistry, TLR7 agonist 14 is used as a model compound to study the synthesis and reactivity of imidazoquinoline derivatives .
Biology: In biology, this compound is used to study the activation of toll-like receptor 7 and its role in the immune response. It is particularly useful in research involving dendritic cell activation and cytokine production .
Medicine: In medicine, this compound has shown promise as an immunotherapeutic agent. It is being investigated for its potential to enhance the efficacy of vaccines and as a treatment for various cancers .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and vaccine adjuvants. Its ability to activate the immune system makes it a valuable tool in the development of immunotherapies .
Mechanism of Action
TLR7 agonist 14 exerts its effects by binding to toll-like receptor 7, which is located in the intracellular endosomes of immune cells. Upon binding, it triggers a signaling cascade that leads to the production of type I interferons and other cytokines. This activation enhances the immune response, promoting the activation of dendritic cells and T-cells .
Comparison with Similar Compounds
- Imiquimod
- Resiquimod
- CL097
- CL075
- Bromopirone
- Tilorone
- Loxoribine
- Isatoribine
Uniqueness: TLR7 agonist 14 is unique due to its high potency and specificity for toll-like receptor 7. Compared to other similar compounds, it has a lower effective concentration (EC50) and induces a stronger immune response at lower doses .
Properties
Molecular Formula |
C29H36N6O3 |
|---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
tert-butyl N-[3-[4-[(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]anilino]-3-oxopropyl]carbamate |
InChI |
InChI=1S/C29H36N6O3/c1-5-6-11-23-34-25-26(21-9-7-8-10-22(21)33-27(25)30)35(23)18-19-12-14-20(15-13-19)32-24(36)16-17-31-28(37)38-29(2,3)4/h7-10,12-15H,5-6,11,16-18H2,1-4H3,(H2,30,33)(H,31,37)(H,32,36) |
InChI Key |
QLONMNKKVKTOHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)NC(=O)CCNC(=O)OC(C)(C)C)C4=CC=CC=C4N=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylate](/img/structure/B12367636.png)

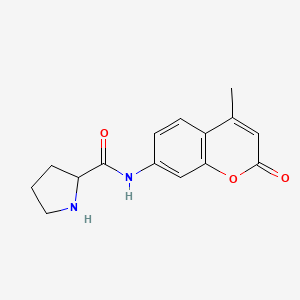
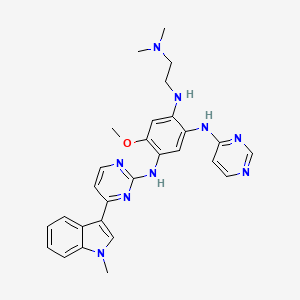
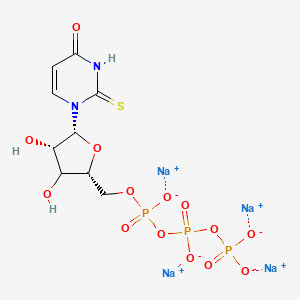
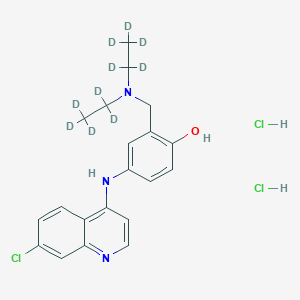
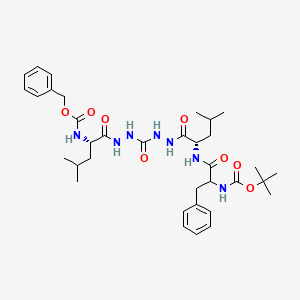
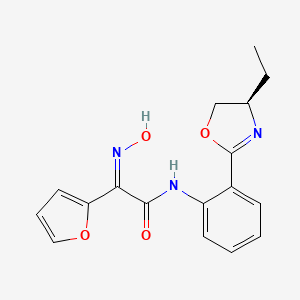
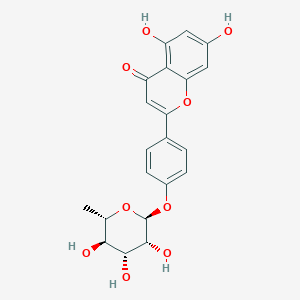
![[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-7-formyloxy-17-[(2R)-5-[[(2S)-1-hydroxy-3-methylbutan-2-yl]amino]-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate](/img/structure/B12367696.png)

![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride](/img/structure/B12367710.png)
